(5-bromofuran-2-yl)[3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl]methanone
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Overview
Description
The compound “(5-bromofuran-2-yl)[3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl]methanone” is a complex organic molecule that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the furan and benzoxadiazocin cores. The key steps include:
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Benzoxadiazocin Core: The benzoxadiazocin core is synthesized through a series of cyclization reactions involving appropriate precursors.
Coupling Reaction: The brominated furan is then coupled with the benzoxadiazocin core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thioxo groups.
Reduction: Reduction reactions can target the carbonyl and thioxo groups.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or thiols.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Biological Probes: Used in the study of biological pathways and mechanisms.
Industry
Polymer Science: Potential use in the synthesis of novel polymers with unique properties.
Agriculture: Possible applications as a pesticide or herbicide.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism would depend on the specific application, but it may involve inhibition or activation of these targets, leading to downstream effects in biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (5-bromofuran-2-yl)[3-(4-chlorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl]methanone
- (5-bromofuran-2-yl)[3-(4-methylphenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl]methanone
Uniqueness
The presence of the fluorophenyl group in the compound provides unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C22H16BrFN2O3S |
---|---|
Molecular Weight |
487.3 g/mol |
IUPAC Name |
(5-bromofuran-2-yl)-[10-(4-fluorophenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-12-yl]methanone |
InChI |
InChI=1S/C22H16BrFN2O3S/c1-22-12-16(15-4-2-3-5-17(15)29-22)25(20(27)18-10-11-19(23)28-18)21(30)26(22)14-8-6-13(24)7-9-14/h2-11,16H,12H2,1H3 |
InChI Key |
OIJKFHCUAZMEHE-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)N(C(=S)N2C4=CC=C(C=C4)F)C(=O)C5=CC=C(O5)Br |
Origin of Product |
United States |
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